
1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone is a chemical compound with the molecular formula C11H8F2N2O. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of fluorine atoms and a methyl group on the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 6,7-difluoro-3-methylquinoxaline with ethanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Halogen atoms on the quinoxaline ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with carboxylic acid or ketone functional groups.
Reduction: Alcohol or amine derivatives of the original compound.
Substitution: Quinoxaline derivatives with various alkyl or aryl substituents.
Scientific Research Applications
1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: Lacks the ethanone group but shares the difluoroquinoxaline core structure.
3-Methylquinoxaline: Contains a methyl group but lacks the difluoro substitution.
Uniqueness
1-(6,7-Difluoro-3-methylquinoxalin-2-yl)ethanone is unique due to the combination of fluorine atoms and a methyl group on the quinoxaline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8F2N2O |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
1-(6,7-difluoro-3-methylquinoxalin-2-yl)ethanone |
InChI |
InChI=1S/C11H8F2N2O/c1-5-11(6(2)16)15-10-4-8(13)7(12)3-9(10)14-5/h3-4H,1-2H3 |
InChI Key |
CENUBNSFCTXNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C(=O)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


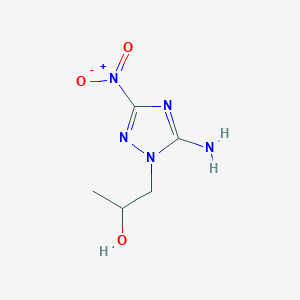
![N-(4-fluorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11070129.png)
![2-Furancarbonitrile, 4-[[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl]-5-propyl-](/img/structure/B11070131.png)
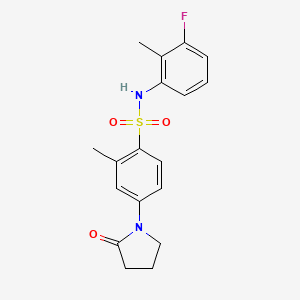
![methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate](/img/structure/B11070152.png)
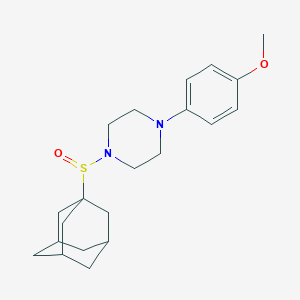
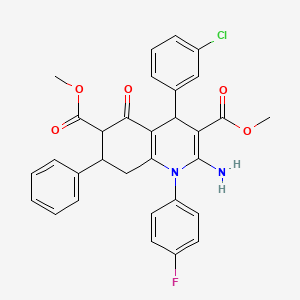
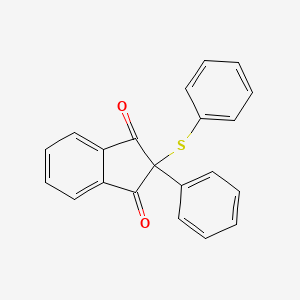
![ethyl 6-phenyl-3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11070181.png)
![Methyl {[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11070187.png)
![(2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11070190.png)
![ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11070197.png)
![3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11070201.png)
![5-Iodo-2-[(5-methyl-2-oxo-5-phenyltetrahydro-3-furanyl)amino]benzoic acid](/img/structure/B11070210.png)
